molecular formula C12H11ClFN B1595343 1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile CAS No. 214262-94-9

1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile

Cat. No. B1595343
M. Wt: 223.67 g/mol
InChI Key: KIROJLODCPJLTM-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile is a laboratory chemical . It is a heterocyclic organic compound . The CAS number for this compound is 214262-94-9 .


Molecular Structure Analysis

The molecular formula of 1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile is C12H11ClFN . The molecular weight is 223.68 . The IUPAC name is 1-(2-chloro-6-fluorophenyl)cyclopentane-1-carbonitrile .


Physical And Chemical Properties Analysis

The compound appears as a clear light brown liquid . More specific physical and chemical properties were not available in the sources I found.

Safety And Hazards

This chemical is considered hazardous . It can cause respiratory tract irritation, eye and skin irritation, and may cause digestive tract irritation . It may also cause central nervous system depression . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation . It is advised to handle this chemical with appropriate safety measures, including wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN/c13-9-4-3-5-10(14)11(9)12(8-15)6-1-2-7-12/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIROJLODCPJLTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352935
Record name 1-(2-Chloro-6-fluorophenyl)cyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile

CAS RN

214262-94-9
Record name 1-(2-Chloro-6-fluorophenyl)cyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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